molecular formula C13H16O2 B084825 5-Methyl-1-phenylhexane-1,3-dione CAS No. 13893-97-5

5-Methyl-1-phenylhexane-1,3-dione

Cat. No.: B084825
CAS No.: 13893-97-5
M. Wt: 204.26 g/mol
InChI Key: XVTWRQCEQFDSBK-UHFFFAOYSA-N
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Description

5-Methyl-1-phenylhexane-1,3-dione: is an organic compound with the molecular formula C₁₃H₁₆O₂ It is a diketone, meaning it contains two ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method to synthesize 5-Methyl-1-phenylhexane-1,3-dione involves an aldol condensation reaction between acetophenone and isobutyraldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Claisen Condensation: Another method involves the Claisen condensation of acetophenone with ethyl isobutyrate. This reaction requires a strong base like sodium ethoxide and is conducted under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-1-phenylhexane-1,3-dione can undergo oxidation reactions to form carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohols or other reduced products. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The diketone can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by a nucleophile. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, esters, and other oxidized derivatives.

    Reduction: Alcohols, ethers, and other reduced derivatives.

    Substitution: Amino ketones, thio ketones, and other substituted derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 5-Methyl-1-phenylhexane-1,3-dione is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Biology and Medicine:

    Pharmaceuticals: This compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biochemical Research: It is used in studies to understand the mechanisms of enzyme-catalyzed reactions and the role of diketones in biological systems.

Industry:

    Polymer Production: this compound is used in the production of polymers and resins, where it acts as a cross-linking agent or a stabilizer.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 5-Methyl-1-phenylhexane-1,3-dione exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity or function. The diketone groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1-Phenyl-1,3-butanedione: Similar structure but with a shorter carbon chain.

    1-Phenyl-2,4-pentanedione: Similar structure but with different positioning of the ketone groups.

    1-Phenyl-1,3-hexanedione: Similar structure but without the methyl group.

Uniqueness: 5-Methyl-1-phenylhexane-1,3-dione is unique due to the presence of both a phenyl group and a methyl group, which influence its chemical reactivity and physical properties. The combination of these groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-methyl-1-phenylhexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)8-12(14)9-13(15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTWRQCEQFDSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160847
Record name 5-Methyl-1-phenylhexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13893-97-5
Record name 5-Methyl-1-phenyl-1,3-hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13893-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-phenylhexane-1,3-dione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1-phenylhexane-1,3-dione
Source EPA DSSTox
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Record name 5-methyl-1-phenylhexane-1,3-dione
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Record name 5-Methyl-1-phenylhexane-1,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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